molecular formula C23H28ClN3O4S B2598372 N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2,5-dimethylphenyl)ethanediamide CAS No. 898406-76-3

N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2,5-dimethylphenyl)ethanediamide

Cat. No.: B2598372
CAS No.: 898406-76-3
M. Wt: 478
InChI Key: YFFSZCJCPUMUTL-UHFFFAOYSA-N
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Description

N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2,5-dimethylphenyl)ethanediamide is a complex organic compound that features a piperidine ring substituted with a 4-chlorobenzenesulfonyl group and an ethanediamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2,5-dimethylphenyl)ethanediamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The initial step involves the synthesis of the piperidine ring, which can be achieved through cyclization reactions involving appropriate precursors.

    Sulfonylation: The piperidine intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.

    Amidation: The final step involves the reaction of the sulfonylated piperidine with 2,5-dimethylphenyl ethanediamide under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2,5-dimethylphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2,5-dimethylphenyl)ethanediamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology and Medicine

In the field of biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents targeting specific biological pathways.

Industry

Industrially, the compound can be used in the development of advanced materials, including polymers and coatings, due to its chemical stability and functional group versatility.

Mechanism of Action

The mechanism by which N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2,5-dimethylphenyl)ethanediamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and ethanediamide groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3-fluorophenyl)ethanediamide
  • N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2,4-dimethylphenyl)ethanediamide

Uniqueness

Compared to similar compounds, N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2,5-dimethylphenyl)ethanediamide is unique due to the presence of the 2,5-dimethylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in its applications.

Properties

IUPAC Name

N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(2,5-dimethylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O4S/c1-16-6-7-17(2)21(15-16)26-23(29)22(28)25-13-12-19-5-3-4-14-27(19)32(30,31)20-10-8-18(24)9-11-20/h6-11,15,19H,3-5,12-14H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFSZCJCPUMUTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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